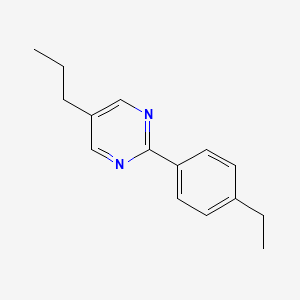

2-(4-Ethylphenyl)-5-propylpyrimidine

描述

General Overview of Pyrimidine (B1678525) Chemistry and its Prominence in Academic Research

Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the first and third positions. google.comgoogle.com This fundamental structure is a cornerstone of organic and medicinal chemistry due to its presence in a vast number of biologically and synthetically important molecules. orientjchem.orgresearchgate.net Pyrimidine derivatives are integral components of nucleic acids (the building blocks of DNA and RNA), such as cytosine, thymine, and uracil, which are essential for genetic coding and cellular function. nih.govrsc.org The pyrimidine ring is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin. nih.govwjarr.com

The versatility of the pyrimidine scaffold has made it a privileged structure in drug discovery and development. rsc.org Researchers have extensively explored the synthesis of pyrimidine derivatives, leading to compounds with a wide spectrum of pharmacological activities. orientjchem.orgtandfonline.com These include applications as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. orientjchem.orgtandfonline.com The ability to easily modify the pyrimidine ring at various positions allows chemists to fine-tune the molecule's properties, making it a focal point of academic and industrial research. orientjchem.orgrsc.org The development of novel synthetic methodologies, such as multicomponent reactions like the Biginelli reaction, has further expanded the accessibility and diversity of pyrimidine-based compounds for scientific investigation. tandfonline.com

The Chemical Compound, 2-(4-Ethylphenyl)-5-propylpyrimidine: Structural Context and Research Rationale

This compound is a specific derivative characterized by a phenyl group attached to the second position of the pyrimidine ring and a propyl group at the fifth position. The phenyl group is further substituted with an ethyl group at its fourth position.

Structural Context: The core of the molecule is the 2,5-disubstituted pyrimidine ring. The 2-phenylpyrimidine (B3000279) moiety is a common structural motif in various functional materials and biologically active compounds. The presence of alkyl chains, such as the propyl group at the 5-position and the ethyl group on the phenyl ring, significantly influences the molecule's physical properties, particularly its shape, polarity, and intermolecular interactions.

Research Rationale: The primary research rationale for investigating compounds with the 2-aryl-5-alkylpyrimidine structure, such as this compound, lies in the field of materials science, specifically in the development of liquid crystals. rsc.org Liquid crystals are phases of matter that have properties between those of conventional liquids and those of solid crystals. Molecules that form liquid crystal phases, often called mesogens, are typically elongated and rigid. The this compound structure, with its rigid pyrimidine-phenyl core and flexible alkyl chains, fits this molecular design paradigm.

Research in this area focuses on how systematic variations in the alkyl chain length (like the propyl and ethyl groups) and the nature of the aromatic core affect the liquid crystalline properties, such as the temperatures at which phase transitions occur. rsc.org The specific arrangement of the phenyl and pyrimidine rings, along with the attached alkyl groups, can lead to the formation of different liquid crystal phases, such as nematic and smectic phases, which are crucial for applications in display technologies. tandfonline.com

Scope and Objectives of Research on this compound

The investigation into this compound and its analogs is primarily driven by the search for new materials with tailored properties for advanced applications.

Scope of Research: The research scope encompasses the synthesis of a homologous series of 2-(4-alkylphenyl)-5-alkylpyrimidines to establish a clear structure-property relationship. This involves preparing compounds with varying lengths of the alkyl chains at both the 5-position of the pyrimidine and the 4-position of the phenyl ring. The characterization of these new materials involves determining their melting points and the transition temperatures and types of their liquid crystal phases (mesophases). rsc.org

Research Objectives: The main objectives of studying these compounds are:

Synthesis and Characterization: To develop efficient synthetic routes to produce high-purity 2-aryl-5-alkylpyrimidines. tandfonline.com

Investigation of Liquid Crystal Behavior: To determine the temperatures and types of liquid crystal phase transitions (e.g., smectic C, nematic) and to understand how molecular structure influences this behavior. tandfonline.com

Evaluation for Device Applications: To assess the potential of these new materials for use in electro-optical display devices, such as surface-stabilized ferroelectric liquid crystal displays (SSFLCDs). rsc.org This includes measuring physical properties like dielectric anisotropy, viscosity, and response times. The goal is to create liquid crystal mixtures with broad operating temperature ranges, fast switching speeds, and high stability. rsc.org For instance, research has shown that some phenylpyrimidine derivatives can be used to induce or enhance desirable chiral nematic or smectic C phases in liquid crystal mixtures. rsc.orgtandfonline.com

Structure

3D Structure

属性

IUPAC Name |

2-(4-ethylphenyl)-5-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-3-5-13-10-16-15(17-11-13)14-8-6-12(4-2)7-9-14/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEYOSFUJVDPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(N=C1)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561376 | |

| Record name | 2-(4-Ethylphenyl)-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98495-11-5 | |

| Record name | 2-(4-Ethylphenyl)-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Ethylphenyl 5 Propylpyrimidine and Its Analogues

Established Synthetic Pathways for Substituted Pyrimidine (B1678525) Scaffolds

The pyrimidine ring is a fundamental motif in many biologically active molecules, and consequently, its synthesis has been extensively studied. rasayanjournal.co.in Traditional methods often involved harsh conditions, but modern organic synthesis has provided a variety of efficient and milder alternatives. rasayanjournal.co.inresearchgate.net

The most classical and widely employed method for constructing the pyrimidine ring is the cyclocondensation reaction. This approach typically involves the reaction between a compound containing a dicarbonyl or a related functional group (a C-C-C 1,3-dielectrophile) and a molecule providing the N-C-N fragment, such as an amidine, urea, or thiourea. nih.govorgsyn.org

The Principal condensation reaction for pyrimidine synthesis proceeds by reacting a 1,3-dicarbonyl compound with an amidine. The regiochemistry of the reaction can often be controlled to produce specific isomers. This method is foundational and serves as the basis for many more complex synthetic strategies. nih.gov For instance, the reaction of β-enaminodiketones with aromatic amidines has been shown to produce various substituted pyrimidinone derivatives in good yields. nih.gov The versatility of this approach allows for the incorporation of a wide range of substituents on the pyrimidine core by selecting appropriately functionalized starting materials.

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their high efficiency, atom economy, and ability to generate complex molecules in a single step. jmaterenvironsci.comresearchgate.net Several MCRs have been developed for pyrimidine synthesis, allowing for the assembly of highly substituted scaffolds from three or more starting materials. acs.orgbohrium.com

One notable example is an iridium-catalyzed multicomponent synthesis that produces pyrimidines from an amidine and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds and liberating hydrogen and water as byproducts. bohrium.comorganic-chemistry.org This sustainable method provides regioselective access to unsymmetrically decorated pyrimidines with yields of up to 93%. acs.org Another approach involves the one-pot, three-component reaction of an aldehyde, malononitrile, and an amidine derivative, often under solvent-free conditions, to yield pyrimidine-5-carbonitriles. growingscience.com

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrimidines. nih.gov These methods offer high selectivity and functional group tolerance, often proceeding under mild conditions. nih.govresearchgate.net Catalysts based on iridium, ruthenium, nickel, and copper have been successfully employed in pyrimidine synthesis. nih.govmdpi.com

For example, iridium- and manganese-pincer complexes can catalyze the four-component synthesis of pyrimidines from amidines and alcohols. mdpi.com Nickel complexes have been used to catalyze the dehydrogenative multicomponent coupling of alcohols and amidines. mdpi.com Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for introducing aryl, alkyl, and other substituents onto a pre-formed pyrimidine ring. An efficient SNAr approach, which avoids the need for precious metal catalysts, has also been developed for synthesizing 2-aryl and 2-alkyl pyrimidines using Grignard reagents. bohrium.comnih.gov

In recent years, there has been a significant shift towards developing environmentally friendly synthetic protocols, and pyrimidine synthesis is no exception. rasayanjournal.co.in Green chemistry approaches aim to reduce or eliminate the use of hazardous solvents and toxic reagents, minimize waste, and improve energy efficiency. rasayanjournal.co.inresearchgate.net

Key green methodologies applied to pyrimidine synthesis include:

Microwave-assisted synthesis: This technique often leads to dramatically reduced reaction times and improved yields. rasayanjournal.co.in

Ultrasonic irradiation: Sonication can enhance reaction rates and efficiency, as demonstrated in the synthesis of pyrano[2,3,d]pyrimidines. rasayanjournal.co.injmaterenvironsci.com

Solvent-free reactions: Conducting reactions without a solvent, for instance using mechanochemistry (ball milling or grinding), simplifies purification, reduces environmental impact, and can lead to high yields. rasayanjournal.co.inresearchgate.netnih.gov

Use of water as a solvent: Water is an ideal green solvent, and methods have been developed for pyrimidine synthesis in aqueous media. researchgate.net

Use of reusable catalysts: Employing heterogeneous or recyclable catalysts, such as certain ionic liquids or solid-supported catalysts, aligns with green chemistry principles. researchgate.netacs.org

Targeted Synthesis of 2-(4-Ethylphenyl)-5-propylpyrimidine

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its construction can be logically planned using established synthetic principles. The strategy involves the careful selection of starting materials that bear the required ethylphenyl and propyl groups.

The synthesis of the target molecule, this compound, can be approached through several rational synthetic routes based on the general methods described above.

Route 1: Classical Cyclocondensation

This is the most direct and classical approach. It would involve the reaction of 4-ethylbenzamidine with a 2-propyl-1,3-dicarbonyl compound .

The 2-(4-Ethylphenyl) moiety is introduced directly by using 4-ethylbenzamidine hydrochloride as the N-C-N component. This amidine can be prepared from 4-ethylbenzonitrile.

The 5-propyl moiety originates from the C-C-C component. A suitable precursor would be 2-propyl-1,3-propanedial (also known as 2-propylmalondialdehyde) or its synthetic equivalent, such as 2-propyl-1,1,3,3-tetraethoxypropane. The condensation reaction would directly form the desired pyrimidine ring with the correct substitution pattern.

Route 2: Post-Modification Strategy via Cross-Coupling

An alternative strategy involves forming a pyrimidine ring with "handles" for later functionalization. This is a common tactic in medicinal chemistry for creating analogues. nih.gov

Synthesis of a 2-halo-5-propylpyrimidine: One could synthesize 5-propylpyrimidine (B13093396) via cyclocondensation and then introduce a halogen (e.g., chlorine or bromine) at the 2-position.

Suzuki Coupling: The resulting 2-halo-5-propylpyrimidine could then be coupled with (4-ethylphenyl)boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the C-C bond between the pyrimidine ring and the ethylphenyl group. nih.gov

Route 3: Post-Modification Strategy via SNAr Reaction

This approach is similar to the cross-coupling strategy but avoids transition metals. bohrium.com

Synthesis of an activated 2-substituted pyrimidine: A pyrimidine with a good leaving group at the 2-position, such as a sulfonyl group (e.g., 2-tert-butylsulfonylpyrimidine), is synthesized first, incorporating the 5-propyl group. bohrium.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): This activated pyrimidine would then react with a (4-ethylphenyl)magnesium halide (a Grignard reagent). This SNAr reaction can be highly efficient and scalable for producing 2-aryl pyrimidines. bohrium.comnih.gov

Each of these strategies offers a viable pathway to the target compound, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities.

Optimization of Reaction Conditions and Catalyst Systems

The construction of the 2-aryl-5-alkylpyrimidine framework often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction typically involves the coupling of a halosubstituted pyrimidine with an arylboronic acid. The efficiency and yield of such transformations are highly dependent on the careful optimization of several parameters, including the palladium catalyst, ligands, base, and solvent system.

A primary synthetic route to this compound would involve the coupling of a 2-halopyrimidine (e.g., 2-chloro-5-propylpyrimidine) with 4-ethylphenylboronic acid. The optimization of these conditions is crucial for achieving high yields and minimizing side products. mdpi.com

Catalyst and Ligand Selection: The choice of the palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ is a commonly used catalyst, other palladium sources like Pd(OAc)₂ are also effective. mdpi.commdpi.com The ligand plays a critical role in stabilizing the active Pd(0) species and facilitating the catalytic cycle. Bulky, electron-donating phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or rationally designed biaryl phosphines, often enhance catalytic activity, especially for less reactive chloro-substrates. researchgate.net For instance, systems like Pd(OAc)₂ combined with specific pyrimidine-based ligands have been shown to be highly efficient for the Suzuki-Miyaura cross-coupling of various aryl halides.

Influence of Base and Solvent: The base is essential for the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases such as K₂CO₃ and K₃PO₄ are frequently employed. mdpi.comresearchgate.net The solvent system also exerts a significant influence on reaction outcomes. researchgate.netresearchgate.netnih.gov A mixture of an organic solvent like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF) with water is common, as water can increase the solubility of the inorganic base and promote the formation of the active boronate species. mdpi.com Studies have shown that a 2:1 ratio of 1,4-dioxane to water can be optimal for achieving high yields. mdpi.com The use of polar aprotic solvents can also influence selectivity in couplings of substrates with multiple reactive sites. nih.gov

The following table summarizes typical conditions that have been optimized for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Pd(OAc)₂ (10 mol%) | PCy₃ (20 mol%) | K₂CO₃ | DMF | 180 (MW) | Varies | researchgate.net |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 80 | mdpi.com |

| PdCl₂(dppf) | - | - | Dioxane | 65-100 | Modest to Good | nih.gov |

Derivatization and Functionalization Strategies of the Pyrimidine Core and Substituents

Once the core this compound structure is synthesized, further modifications can be introduced to modulate its properties. These functionalizations can be directed at the pyrimidine ring itself or at the phenyl and propyl substituents.

The pyrimidine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. The two nitrogen atoms deactivate the ring towards attack by electrophiles. However, if substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon. The presence of activating groups on the ring can facilitate this type of reaction.

In contrast, the 4-ethylphenyl moiety is an activated aromatic ring. The ethyl group is an ortho-, para-directing and activating group. Since the para position is occupied by the pyrimidine ring, electrophilic substitution will primarily occur at the positions ortho to the ethyl group (C-3 and C-5 of the phenyl ring).

Halogenation: Direct halogenation of the phenyl ring can be achieved using standard electrophilic halogenation conditions (e.g., Br₂ with a Lewis acid catalyst like FeBr₃). wikipedia.orgmasterorganicchemistry.com Iodination can be accomplished using an oxidizing agent like nitric acid with iodine. wikipedia.org

Nitration: Nitration of the phenyl ring can be performed using a mixture of nitric acid and sulfuric acid. rsc.orgmasterorganicchemistry.com Studies on the nitration of 4-phenylpyrimidine (B189444) have shown that the reaction conditions significantly influence the site of substitution, with nitration occurring on the phenyl ring. cdnsciencepub.com For 2-phenylpyrimidine (B3000279) derivatives with an activating group on the pyrimidine ring, nitration has been observed to occur at the meta-position of the phenyl ring, demonstrating the strong deactivating influence of the pyrimidine moiety. rsc.org

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are activated by the adjacent nitrogen atoms. zenodo.orgvaia.com To perform a nucleophilic substitution on the this compound backbone, one would typically start with a precursor bearing a suitable leaving group, such as a halogen (e.g., chlorine), at the target position.

For instance, if one wanted to modify the C-4 or C-6 positions, a starting material like 2-(4-ethylphenyl)-4-chloro-5-propylpyrimidine would be synthesized. The chlorine atom at the C-4 position could then be displaced by a variety of nucleophiles.

Amination: Chloro-substituted pyrimidines readily react with amines (primary, secondary, or anilines) to yield aminopyrimidines. zenodo.orgresearchgate.net These reactions are often carried out at elevated temperatures, sometimes under microwave irradiation to reduce reaction times.

Displacement by other Nucleophiles: Other nucleophiles, such as hydroxides, alkoxides, and thiols, can also displace halogens from the pyrimidine ring to introduce new functional groups. zenodo.org Kinetic studies show that these reactions typically follow second-order kinetics, being first order in both the substrate and the nucleophile. zenodo.org

The reactivity of halopyrimidines in SNAr reactions is well-established, with the C-2 and C-4/C-6 positions being the most reactive sites for nucleophilic attack due to the stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogens. vaia.comacs.org

The alkyl substituents on the pyrimidine and phenyl rings offer further sites for chemical modification.

Benzylic Functionalization of the Ethyl Group: The methylene (B1212753) (-CH₂-) group of the 4-ethylphenyl substituent is a benzylic position. Benzylic C-H bonds are activated and can undergo a variety of transformations.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.com Under harsh conditions, the entire ethyl group can be oxidized to a carboxylic acid group, transforming the ethylphenyl moiety into a 4-carboxyphenyl group. libretexts.org Milder, more selective oxidation methods can convert the benzylic methylene to a carbonyl group, yielding a 4-(1-acetyl)phenyl substituent. rsc.orgmdpi.com

Halogenation: Free-radical halogenation, for instance using N-Bromosuccinimide (NBS), can selectively introduce a halogen at the benzylic position. This benzylic halide is a versatile intermediate that can be subsequently converted into other functional groups (alcohols, ethers, amines) via nucleophilic substitution reactions. chemistrysteps.com

Modification of the 5-Propyl Group: The propyl group at the C-5 position is a simple alkyl chain. While its C-H bonds are less reactive than the benzylic C-H bonds of the ethylphenyl group, functionalization is still possible, often requiring more forcing conditions or directed radical abstraction strategies. nih.gov For example, intramolecular C-H amination reactions have been used to functionalize alkyl chains attached to heterocyclic systems.

Theoretical and Computational Investigations of 2 4 Ethylphenyl 5 Propylpyrimidine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(4-Ethylphenyl)-5-propylpyrimidine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in its theoretical characterization.

This analysis would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state. The results of such a study would allow for the comparison of the geometry of the pyrimidine (B1678525) and phenyl rings and the orientation of the ethyl and propyl substituents.

Furthermore, DFT calculations can predict the vibrational spectra (infrared and Raman) of the molecule. The calculated frequencies, after appropriate scaling, can be compared with experimental data to confirm the molecular structure. Each vibrational mode can be assigned to specific stretching, bending, or torsional motions within the molecule, offering a detailed picture of its dynamic behavior.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculation

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyrimidine) | 1.33 | 115.0 | - |

| C-C (phenyl) | 1.39 | 120.0 | - |

| C-C (ethyl) | 1.54 | 112.0 | - |

| C-C (propyl) | 1.53 | 113.0 | - |

| Phenyl-Pyrimidine | - | - | 45.0 |

| Note: This table is hypothetical and represents the type of data that would be generated from a DFT study. Specific values for this compound are not currently available in the searched literature. |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, and intramolecular and intermolecular interactions. By analyzing the delocalization of electron density between filled and unfilled orbitals, NBO can quantify the stability arising from these interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability of the molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, this analysis would indicate which parts of the molecule are most likely to participate in chemical reactions. Furthermore, the HOMO-LUMO gap is related to the electronic absorption spectrum of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Property | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This table is hypothetical. Actual values would be determined from quantum chemical calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

When studying the interaction of this compound with a biological target, MD simulations can provide detailed information about the stability of the ligand-protein complex. By simulating the complex in a solvated environment, one can observe how the ligand's conformation changes upon binding and how it interacts with the surrounding water molecules and ions. This provides a more realistic view of the binding event than static docking models.

Molecular Docking Studies for Predictive Binding to Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates.

In a molecular docking study of this compound, the compound would be docked into the active site of a relevant biological target. The docking algorithm would generate multiple possible binding poses, which are then scored based on a scoring function that estimates the binding affinity.

The results would reveal the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. chemsrc.com This information is crucial for understanding the molecular basis of the ligand's activity and for guiding the design of more potent and selective analogs. The predicted binding affinity, often expressed as a binding energy or an inhibition constant (Ki), provides a quantitative measure of the ligand's potential efficacy.

Table 3: Hypothetical Molecular Docking Results

| Biological Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein Kinase X | -8.5 | Phe123, Leu45, Val67 |

| Cyclooxygenase-2 | -7.9 | Arg513, Tyr355, Ser530 |

| Note: This table is for illustrative purposes only, as specific docking studies for this compound were not found. |

Identification of Potential Molecular Targets based on Pyrimidine Derivative Activities

The 2-phenylpyrimidine (B3000279) scaffold, which forms the core of this compound, is a recognized "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds capable of interacting with a diverse array of molecular targets. An analysis of scientific literature concerning the biological activities of 2-phenylpyrimidine derivatives provides valuable insights into the potential molecular targets for this compound. These investigations primarily point towards enzymes, particularly kinases, and other proteins that play crucial roles in cellular signaling, proliferation, and metabolism.

A significant body of research highlights the role of 2-phenylpyrimidine derivatives as potent inhibitors of various protein kinases. For instance, a series of 2-phenylpyrimidine derivatives have been synthesized and evaluated as inhibitors of Bruton's tyrosine kinase (BTK) , an essential enzyme in the B-cell receptor signaling pathway. nih.govnih.govnih.gov Overexpression of BTK is implicated in several B-cell malignancies, making it an attractive therapeutic target. nih.govnih.gov One study reported a 2-phenylpyrimidine derivative, compound 11g , which exhibited an 82.76% inhibition of BTK at a concentration of 100 nM. nih.govnih.gov

Furthermore, the 2-phenylpyrimidine core is a key feature in the design of multi-targeted kinase inhibitors . These compounds have demonstrated inhibitory activity against several receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) , Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are critical mediators of signaling pathways that regulate cell growth, proliferation, and angiogenesis, and their dysregulation is a hallmark of many cancers. The development of dual or multi-target inhibitors based on the pyrimidine scaffold is an active area of research. mdpi.comnih.govresearchgate.net

In the context of hematological malignancies, phenylpyrimidine derivatives have been explored as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) . Mutations that lead to the hyperactivity of FLT3 are common in acute myeloid leukemia (AML), making it a significant therapeutic target. Computational modeling studies on pyrimidine-4,6-diamine derivatives have provided insights into the structural requirements for potent FLT3 inhibition.

Beyond the realm of kinase inhibition, 2-phenylpyrimidine derivatives have been investigated for their effects on other critical enzymes. One notable target is lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of ergosterol (B1671047) in fungi. The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to an antifungal effect. The discovery of 2-phenylpyrimidine compounds with potent inhibitory activity against CYP51 suggests a potential application for this class of compounds in treating fungal infections.

Another important enzyme that has been identified as a potential target is telomerase reverse transcriptase (TERT) . TERT is the catalytic subunit of telomerase, an enzyme responsible for maintaining telomere length, which is crucial for the immortalization of cancer cells. A series of 2-phenylpyrimidine coumarin (B35378) derivatives have been designed and synthesized, with some compounds showing promising telomerase-inhibiting activity. nih.gov Molecular docking studies have suggested that these compounds can bind to TERT through various interactions. nih.gov

The diverse range of molecular targets identified for the 2-phenylpyrimidine scaffold underscores its versatility and therapeutic potential. The specific substitutions on the phenyl and pyrimidine rings, such as the ethyl group at the 4-position of the phenyl ring and the propyl group at the 5-position of the pyrimidine ring in this compound, will ultimately determine its specific binding affinities and inhibitory profile against these and potentially other molecular targets.

Data Tables

Table 1: Potential Kinase Targets of 2-Phenylpyrimidine Derivatives

| Molecular Target | Derivative Class/Example | Reported Activity/Significance | Citations |

| Bruton's Tyrosine Kinase (BTK) | 2-Phenylpyrimidine derivatives (e.g., compound 11g) | Inhibition rate of 82.76% at 100 nM for compound 11g. BTK is a key enzyme in B-cell malignancies. | nih.govnih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Multi-targeted kinase inhibitors with a pyrimidine core | Inhibition of EGFR is a common strategy in cancer therapy. | mdpi.comnih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Multi-targeted kinase inhibitors with a pyrimidine core | Inhibition of VEGFR-2 is crucial for anti-angiogenic therapies. | mdpi.comnih.govresearchgate.net |

| FMS-like Tyrosine Kinase 3 (FLT3) | Phenylpyrimidine derivatives | A key target in acute myeloid leukemia (AML). |

Table 2: Potential Enzyme and Other Protein Targets of 2-Phenylpyrimidine Derivatives

| Molecular Target | Derivative Class/Example | Reported Activity/Significance | Citations |

| Lanosterol 14α-demethylase (CYP51) | 2-Phenylpyrimidine derivatives | A key enzyme in fungal ergosterol biosynthesis, making it an important antifungal target. | |

| Telomerase Reverse Transcriptase (TERT) | 2-Phenylpyrimidine coumarin derivatives | Inhibition of TERT is a strategy to target cancer cell immortality. | nih.gov |

Spectroscopic Characterization and Structural Elucidation in Research of 2 4 Ethylphenyl 5 Propylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(4-Ethylphenyl)-5-propylpyrimidine, distinct signals are expected for the protons of the ethylphenyl group, the propyl group, and the pyrimidine (B1678525) ring. The aromatic protons of the 1,4-disubstituted benzene (B151609) ring would typically appear as two doublets in the downfield region (around 7.0-8.5 ppm). The methylene (B1212753) protons of the ethyl group would present as a quartet, coupled to the adjacent methyl protons which would appear as a triplet. Similarly, the propyl group would show a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons attached to the pyrimidine ring. The two protons on the pyrimidine ring itself would likely appear as singlets in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbons of the pyrimidine ring, the ethylphenyl substituent, and the propyl substituent. The chemical shifts of the pyrimidine carbons are influenced by the nitrogen atoms and the substituents. The aromatic carbons of the ethylphenyl group would have characteristic shifts, with the carbon attached to the pyrimidine ring being the most deshielded. The aliphatic carbons of the ethyl and propyl groups would appear in the upfield region of the spectrum.

Expected NMR Data

While specific experimental data is not available, a hypothetical data table based on known values for similar structures is presented below.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine-H | ~8.7 | s | 2H | C4-H, C6-H |

| Aromatic-H | ~8.3 | d | 2H | Protons ortho to pyrimidine |

| Aromatic-H | ~7.3 | d | 2H | Protons meta to pyrimidine |

| Ethyl-CH₂ | ~2.7 | q | 2H | -CH₂-CH₃ |

| Propyl-CH₂ | ~2.6 | t | 2H | Pyrimidine-CH₂- |

| Propyl-CH₂ | ~1.7 | sext | 2H | -CH₂-CH₂-CH₃ |

| Ethyl-CH₃ | ~1.3 | t | 3H | -CH₂-CH₃ |

| Propyl-CH₃ | ~1.0 | t | 3H | -CH₂-CH₂-CH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Pyrimidine-C | ~164 | C2 |

| Pyrimidine-C | ~157 | C4, C6 |

| Aromatic-C | ~149 | C-ipso (ethyl group) |

| Aromatic-C | ~135 | C-ipso (pyrimidine) |

| Aromatic-C | ~128 | Aromatic CH |

| Aromatic-C | ~127 | Aromatic CH |

| Pyrimidine-C | ~125 | C5 |

| Propyl-C | ~33 | Pyrimidine-CH₂- |

| Ethyl-C | ~29 | -CH₂-CH₃ |

| Propyl-C | ~23 | -CH₂-CH₂-CH₃ |

| Ethyl-C | ~15 | -CH₂-CH₃ |

| Propyl-C | ~14 | -CH₂-CH₂-CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

For this compound, characteristic vibrational bands would confirm the presence of its key structural features. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propyl groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would be observed in the 1400-1650 cm⁻¹ region. C-H bending vibrations for both aromatic and aliphatic groups would be present at lower frequencies. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes.

Expected Vibrational Data

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=N Stretch (pyrimidine) | 1650-1550 | IR, Raman |

| C=C Stretch (aromatic) | 1600-1450 | IR, Raman |

| Aliphatic C-H Bend | 1470-1350 | IR |

| Aromatic C-H Bend | 900-675 | IR |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns.

For this compound (C₁₅H₁₈N₂), the molecular formula gives a molecular weight of 226.32 g/mol . chemicalbook.com In a high-resolution mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass. The fragmentation of the molecular ion would be expected to occur at the weakest bonds, leading to characteristic fragment ions. Common fragmentation pathways for this molecule could include the loss of the ethyl group from the phenyl ring (leading to a fragment at m/z 197), or cleavage of the propyl group from the pyrimidine ring. The fragmentation pattern provides a puzzle that can be pieced together to confirm the proposed structure.

Expected Mass Spectrometry Data

| m/z | Proposed Fragment | Formula |

| 226 | Molecular Ion [M]⁺ | [C₁₅H₁₈N₂]⁺ |

| 211 | [M - CH₃]⁺ | [C₁₄H₁₅N₂]⁺ |

| 197 | [M - C₂H₅]⁺ | [C₁₃H₁₃N₂]⁺ |

| 183 | [M - C₃H₇]⁺ | [C₁₂H₁₁N₂]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide definitive proof of its structure. It would reveal the planarity of the pyrimidine and phenyl rings, the conformation of the ethyl and propyl side chains, and how the molecules pack together in the crystal lattice. This technique is particularly valuable for resolving any ambiguities that may remain after analysis by other spectroscopic methods. Currently, there is no publicly available crystal structure data for this specific compound. bldpharm.com

Investigation of Biological Activities and Molecular Mechanisms of 2 4 Ethylphenyl 5 Propylpyrimidine and Analogues in Vitro Studies

General Biological Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that is a constituent of nucleic acids (cytosine, thymine, and uracil) and several essential vitamins and cofactors, including thiamine (B1217682) (vitamin B1) and folic acid. nih.govnih.gov This natural prevalence has established the pyrimidine core as a "privileged scaffold" in medicinal chemistry, inspiring the development of a vast array of synthetic derivatives with a wide spectrum of pharmacological activities. nih.govnih.govacs.org

Pyrimidine derivatives have been successfully developed as therapeutic agents for a multitude of conditions. Their applications span from anticancer and antiviral agents to treatments for cardiovascular and inflammatory diseases. nih.govtandfonline.com The versatility of the pyrimidine structure allows for substitutions at various positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological targets. nih.gov This has led to the creation of drugs with diverse mechanisms of action, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant effects. acs.orgnih.gov For example, the anticancer drug 5-fluorouracil (B62378) and the antibacterial drug trimethoprim (B1683648) are both based on the pyrimidine structure, highlighting the scaffold's therapeutic importance. mdpi.comnih.gov The ability of pyrimidine derivatives to act as inhibitors for crucial enzymes or modulators for receptors makes them a continued focus of drug discovery and development efforts. nih.govnih.gov

**5.2. Mechanistic Studies of Molecular Interactions

The biological effects of pyrimidine derivatives are rooted in their specific interactions with molecular targets such as enzymes, receptors, and other proteins. In vitro studies are crucial for elucidating these mechanisms.

Pyrimidine analogues have been extensively studied as inhibitors of various enzymes critical to disease pathways.

Cyclooxygenase Isoenzymes (COX-1, COX-2) Cyclooxygenase (COX) enzymes are key mediators of inflammation through the production of prostaglandins. mdpi.com Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. Several pyrimidine derivatives have been identified as potent and selective COX-2 inhibitors. For instance, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their COX inhibitory activity. Compounds 3b , 5b , and 5d from this series demonstrated potent COX-2 inhibition, with IC50 values nearly equivalent to the selective COX-2 inhibitor Celecoxib. nih.gov Another study on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which contain a pyrimidine-like core, identified compound 5n as a highly potent and selective COX-2 inhibitor. nih.gov

Table 1: COX-2 Inhibition by Pyrimidine Analogues

| Compound | COX-2 IC50 (µM) | Reference |

|---|---|---|

| Compound 3b (a cyanopyrimidine hybrid) | ~Celecoxib | nih.gov |

| Compound 5b (a cyanopyrimidine hybrid) | ~Celecoxib | nih.gov |

| Compound 5d (a cyanopyrimidine hybrid) | ~Celecoxib | nih.gov |

| Compound 5n (an imidazo[1,2-a]pyridine (B132010) derivative) | 0.07 | nih.gov |

| Celecoxib (Reference) | - | nih.gov |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. researchgate.net Inhibition of this enzyme is a strategy for studying the roles of these signaling lipids. While several inhibitors have been identified, potent and selective tool compounds are sought after. A study on pyrimidine-4-carboxamides led to the identification of LEI-401 as a potent NAPE-PLD inhibitor with nanomolar activity. researchgate.net Another class of inhibitors based on a quinazoline (B50416) scaffold, which is structurally related to pyrimidine, also showed activity. The compound ARN19874 was identified as a first-in-class small-molecule inhibitor of NAPE-PLD. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR) EGFR is a tyrosine kinase that plays a crucial role in cell proliferation, and its overactivity is a hallmark of many cancers. tandfonline.comacs.org The pyrimidine scaffold is a core component of many approved EGFR inhibitors like gefitinib (B1684475) and erlotinib. acs.org Numerous studies have explored novel pyrimidine derivatives as EGFR inhibitors. For example, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines showed high potency, with compound 46 having an IC50 of 3.76 nM. acs.org A series of 5-trifluoromethylpyrimidine derivatives also yielded potent inhibitors, with compound 9u showing an EGFR kinase IC50 of 0.091 µM. tandfonline.com Furthermore, furanopyrimidine-based derivatives have been developed as third-generation EGFR inhibitors, with compound 15 showing over 10-fold selectivity for mutant EGFR over the wild-type kinase. mdpi.com

Table 2: EGFR Inhibition by Pyrimidine Analogues

| Compound | EGFR IC50 | Target/Selectivity | Reference |

|---|---|---|---|

| Compound 46 (pyrrolo[2,3-d]pyrimidine) | 3.76 nM | EGFR | acs.org |

| Compound 9u (5-trifluoromethylpyrimidine) | 0.091 µM | EGFR Kinase | tandfonline.com |

| Compound 15 (furanopyrimidine) | 38 nM | EGFRL858R/T790M (mutant) | mdpi.com |

| Compound 1 (2-phenyl pyrimidine derivative) | 14.8 nM | EGFR | acs.org |

Dihydrofolate Reductase (DHFR) DHFR is an essential enzyme for DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial drugs. nih.govnih.gov Many DHFR inhibitors, such as methotrexate (B535133) and trimethoprim, contain a pyrimidine or a bioisosteric ring. mdpi.comnih.gov Research into novel pyrimidine-based DHFR inhibitors is ongoing. For instance, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized as dual inhibitors of DHFR and thymidylate synthase (TS). Compound 2 in this series was an excellent inhibitor of human DHFR with an IC50 of 19 nM. nih.gov Additionally, pyrazolo[3,4-d]pyrimidine analogues were evaluated, with compounds 10e , 10f , and 10g showing potent hDHFR inhibition at sub-micromolar concentrations, superior to methotrexate in the same assay. nih.gov

5-HT7 Receptor Antagonism The serotonin (B10506) 7 (5-HT7) receptor is implicated in a variety of central nervous system functions and is a target for treating disorders like depression and schizophrenia. researchgate.netnih.gov Several classes of pyrimidine derivatives have been explored as 5-HT7 receptor antagonists. Studies on unfused biheteroaryl derivatives, such as 4-(3'-Furyl)-2-(N-substituted-piperazino)pyrimidines, found them to be potent 5-HT7 receptor ligands. nih.gov Further research on nih.govBenzothieno[3,2-d]pyrimidine derivatives identified compounds with high affinity for the 5-HT7 receptor; for example, compound C1 (RSC4) exhibited a Ki of 0.85 nM. doi.org These findings underscore the potential of the pyrimidine scaffold in designing selective 5-HT7 receptor modulators.

Human Serum Albumin (HSA) The binding of drug candidates to serum albumins, such as Human Serum Albumin (HSA), is a critical pharmacokinetic parameter that affects drug distribution and half-life. nih.gov The interaction of various pyrimidine derivatives with HSA has been investigated using spectroscopic methods. One study demonstrated that heterocyclic compounds, including benzyl (B1604629) pyrimidines with 4-hydroxyl groups, can bind specifically to the warfarin (B611796) binding site (subdomain IIA) on the HSA molecule. nih.gov Another investigation used UV-visible and fluorescence spectroscopy to study the binding of a specific pyrimidine derivative (AHDMAPPC) to bovine serum albumin (BSA), a protein structurally similar to HSA, and determined a binding constant in the range of 10^4 L/mol, indicating a stable interaction. nih.gov These studies show that pyrimidine derivatives can form stable complexes with serum albumin, which is a key factor in their bioavailability.

The ultimate effect of a drug is determined by its influence on cellular pathways. In vitro studies on pyrimidine analogues have revealed their ability to modulate key signaling cascades. For example, 2-phenyl pyrimidine derivatives designed as Bruton's tyrosine kinase (BTK) inhibitors were shown to inhibit the phosphorylation of BTK and its downstream substrate PLCγ2 in B-cell leukemia lines. nih.gov This inhibition leads to cell cycle arrest and apoptosis. nih.gov Similarly, EGFR inhibitors based on the pyrimidine scaffold block the EGFR signaling pathway, which is crucial for cell growth, proliferation, and differentiation, thereby inhibiting tumor progression. tandfonline.com Studies on pyrazolopyrimidine derivatives showed they induce apoptosis by activating p53, increasing the BAX/BCL-2 ratio, and subsequently activating caspases 3/7, which are final executioners of the apoptotic process. rsc.org

In Vitro Cellular Assays

The biological activity of pyrimidine derivatives is frequently assessed through in vitro cellular assays, which measure effects like cytotoxicity and anti-proliferative activity against various cell lines, particularly cancer cells. The MTT and SRB assays are commonly used for this purpose.

A series of 2-phenyl pyrimidine derivatives were tested for anti-proliferative activity against B-cell leukemia lines. Compound 11g showed significant activity against HL60, Raji, and Ramos cells. nih.gov In another study, pyrimidine-5-carbonitrile derivatives were evaluated against colon (HCT-116) and breast (MCF-7) cancer cell lines, with several compounds showing high inhibitory activity. nih.gov Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids, designed as dual topoisomerase II/EGFR inhibitors, also exhibited superior cytotoxic activity against MCF-7, A549 (lung), and HCT-116 cell lines compared to the standard drug doxorubicin. doi.org

Table 3: In Vitro Cytotoxicity of Pyrimidine Analogues Against Cancer Cell Lines

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Compound 11g (2-phenyl pyrimidine) | HL60 (Leukemia) | 3.66 | nih.gov |

| Compound 11g (2-phenyl pyrimidine) | Raji (Leukemia) | 6.98 | nih.gov |

| Compound 11g (2-phenyl pyrimidine) | Ramos (Leukemia) | 5.39 | nih.gov |

| Compound 9u (5-trifluoromethylpyrimidine) | A549 (Lung) | 0.35 | tandfonline.com |

| Compound 9u (5-trifluoromethylpyrimidine) | MCF-7 (Breast) | 3.24 | tandfonline.com |

| Compound 6i (thiazolo[3,2-a]pyrimidine) | MCF-7 (Breast) | Superior to Doxorubicin | doi.org |

| Compound 10b (4-thiophenyl-pyrimidine) | HepG-2 (Liver) | 0.161 (EGFR) / 0.141 (VEGFR-2) |

Anti-proliferative Activity on Defined Human Tumor Cell Lines (e.g., MDA-MB-231, HT-29, U-87 MG)

The pyrimidine scaffold is a core structure in numerous compounds investigated for their anti-cancer properties. Research on various 2,5-disubstituted pyrimidines and related heterocyclic systems has demonstrated significant anti-proliferative effects against a range of human tumor cell lines.

One area of investigation has been on thieno[2,3-d]pyrimidine derivatives. A study focusing on novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates revealed their in vitro efficacy against breast cancer cell lines. nih.gov Specifically, certain derivatives displayed notable antiproliferative activity against the triple-negative breast cancer cell line, MDA-MB-231, and the estrogen-receptor-positive MCF-7 cell line. nih.gov For instance, one of the most potent compounds in this series exhibited an IC₅₀ value of 18.28 µg/mL against MDA-MB-231 cells. nih.gov

Similarly, thiazolo[4,5-d]pyrimidine (B1250722) derivatives have been synthesized and evaluated for their potential as anticancer agents. In a study, these compounds were tested against a panel of human cancer cell lines, including those of melanoma, breast, and prostate cancer. mdpi.com One particular derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, emerged as the most active, showing significant growth inhibition against various cancer cell lines. mdpi.com

Furthermore, research on quinazolinone derivatives, which share a heterocyclic nitrogen structure with pyrimidines, has also shown promise. A specific azaglycophymine derivative demonstrated significant anti-proliferative effects with IC₅₀ values around 4 µM in various breast cancer cell lines, including the triple-negative HCC1937 and the HER2-positive/hormone-receptor-positive BT-474 cells. nih.gov Investigations into the mechanism of action revealed that this compound induced caspase-dependent apoptosis in several breast cancer cell lines. nih.gov

While these studies provide a strong indication of the potential for pyrimidine-based compounds to exhibit anti-proliferative activity, further research is required to specifically evaluate 2-(4-Ethylphenyl)-5-propylpyrimidine against a broader panel of cancer cell lines, including colon carcinoma (HT-29) and glioblastoma (U-87 MG).

Table 1: In Vitro Anti-proliferative Activity of Selected Pyrimidine Analogues

| Compound Class | Cell Line | Activity | Reference |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MDA-MB-231 | IC₅₀ = 18.28 µg/mL | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma, Breast, Prostate Cancer | Significant Growth Inhibition | mdpi.com |

| Azaglycophymine derivative | BT-474 (Breast Cancer) | IC₅₀ ≈ 4 µM | nih.gov |

Antimicrobial Spectrum Evaluation (Antibacterial, Antifungal, Antiviral)

The pyrimidine nucleus is a constituent of many compounds with a broad spectrum of antimicrobial activity. Various synthetic pyrimidine derivatives have been evaluated for their efficacy against bacterial, fungal, and viral pathogens.

A study on a series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated significant in vitro antimicrobial activity. nih.gov When tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus), several of the synthesized compounds exhibited excellent antimicrobial effects, comparable to the standard drugs ampicillin (B1664943) and clotrimazole. nih.gov

Another investigation into pyrimido[5,4-c]quinoline-2,4-dione derivatives revealed broad-spectrum antibacterial efficacy. nih.gov Several compounds in this series were moderately active against both Gram-positive and Gram-negative bacterial strains. nih.gov

While direct antiviral studies on this compound are scarce, the broader class of pyrimidine derivatives has been a source of interest for antiviral drug development. For instance, some 2,4-disubstituted pyrimidines have been investigated for their potential against various viruses through molecular docking studies, which suggest possible interactions with viral enzymes. nih.gov

The available data on analogous compounds suggest that this compound could possess antimicrobial properties. However, a comprehensive evaluation of its specific spectrum of activity against a wide range of bacterial, fungal, and viral strains is necessary to confirm this potential.

Table 2: Antimicrobial Activity of Selected Pyrimidine Analogues

| Compound Class | Tested Against | Activity | Reference |

| Pyrimidine and Pyrimidopyrimidine analogs | Gram-positive bacteria, Gram-negative bacteria, Fungi | Excellent antimicrobial activity | nih.gov |

| Pyrimido[5,4-c]quinoline-2,4-dione derivatives | Gram-positive and Gram-negative bacteria | Moderate broad-spectrum antibacterial efficacy | nih.gov |

| 2,4-Disubstituted Pyrimidines | Viral Enzymes (in silico) | Potential for antiviral activity | nih.gov |

Anti-inflammatory Pathways and Oxidative Stress Modulation

Recent research has highlighted the potential of pyrimidine derivatives to modulate inflammatory pathways and combat oxidative stress, both of which are implicated in a variety of chronic diseases.

A significant study focused on pyrimidine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in anti-inflammatory therapy. mdpi.combohrium.com Certain pyrimidine derivatives demonstrated high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.combohrium.com These compounds also showed a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, a model for inflammation. mdpi.combohrium.com Furthermore, the study revealed that these derivatives could reduce the levels of reactive oxygen species (ROS), indicating their antioxidant properties. mdpi.combohrium.com

Another study on new pyrimidine and pyrimidopyrimidine derivatives explored their in vitro anti-inflammatory and antioxidant activities. nih.gov The anti-inflammatory potential was assessed using a membrane stabilization assay, which measures the ability of a compound to protect red blood cells from hemolysis. nih.gov Several of the synthesized compounds demonstrated strong anti-hemolytic effects. nih.gov Their antioxidant capacity was evaluated by their ability to scavenge free radicals, with some compounds showing potent activity. nih.gov

The mechanism of action for the anti-inflammatory effects of many pyrimidine-based agents is linked to the inhibition of prostaglandin (B15479496) E₂ (PGE₂) production by suppressing COX enzymes. rsc.org The antioxidant activity of pyrimidine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

These findings suggest that this compound and its analogues may exert anti-inflammatory effects through the inhibition of key inflammatory mediators like COX-2 and by mitigating oxidative stress through the scavenging of reactive oxygen species.

Table 3: Anti-inflammatory and Antioxidant Activities of Pyrimidine Analogues

| Compound Class | Activity | Mechanism | Reference |

| Pyrimidine derivatives | Selective COX-2 inhibition, Reduction of ROS | Inhibition of PGE₂ production, Free radical scavenging | mdpi.combohrium.com |

| Pyrimidine and Pyrimidopyrimidine derivatives | Anti-hemolytic effects, Free radical scavenging | Membrane stabilization, Neutralization of free radicals | nih.gov |

Structure Activity Relationship Sar Analysis of 2 4 Ethylphenyl 5 Propylpyrimidine and Its Analogues

Impact of Substituents on Biological Efficacy and Selectivity

The biological activity of the 2-phenylpyrimidine (B3000279) scaffold is highly dependent on the nature and position of its substituents. Modifications on the phenyl ring, the pyrimidine (B1678525) core, and the C5-position are critical in determining the compound's efficacy and selectivity towards various biological targets.

Influence of Substitutions on the 4-Ethylphenyl Moiety

The phenyl group at the C2-position of the pyrimidine ring is a crucial element for the biological activity of this class of compounds. The substitution pattern on this aromatic ring can significantly modulate potency and selectivity.

In studies of various 2,4,5-trisubstituted pyrimidine derivatives, the nature of the substituent on the 2-phenyl ring plays a significant role. For instance, in a series of inhibitors for sirtuin 5 (SIRT5), modifications to this ring were explored to optimize activity. nih.gov While specific data on the 4-ethyl group is often part of broader studies on alkylphenyl substitutions, general principles can be drawn. The presence of an electron-donating group on the phenyl ring can affect the activity profile. researchgate.net For example, in one study on pyrimidine-thiourea derivatives, a 4-methyl or 4-methoxy group on the phenyl ring conferred better activity than a 2-methyl group, indicating that both the electronic nature and the position of the substituent are important. researchgate.net

In the context of anticancer agents, substitutions on the phenyl ring are a key area of SAR studies. For example, research on pyrazolo[3,4-d]pyrimidine derivatives showed that introducing a 4-chlorophenyl moiety was a favorable modification for inhibitory activity. nih.gov Similarly, studies on oxazolo[5,4-d]pyrimidines revealed that a 4-chloro substituent or a methylpiperazine moiety on the C2-phenyl ring was preferred for antiproliferative activity, whereas a 4-methoxy group was detrimental. mdpi.com This highlights that both electron-withdrawing and bulky substituents can enhance activity, depending on the specific biological target.

The ethyl group in the 4-position of the phenyl ring in 2-(4-Ethylphenyl)-5-propylpyrimidine likely contributes to a favorable hydrophobic interaction within the target's binding pocket. The specific impact compared to other small alkyl groups like methyl or propyl would depend on the topology of this pocket.

| Moiety | Substituent | Observation | Biological Target | Citation |

| 2-Phenyl | 4-Methyl / 4-Methoxy | Better activity than 2-methyl substitution. | Anticancer | researchgate.net |

| 2-Phenyl | 4-Chloro | Favorable for inhibitory activity. | Anticancer (Pyrazolopyrimidine) | nih.gov |

| 2-Phenyl | 4-Chloro / Methylpiperazine | Preferred for antiproliferative activity. | Anticancer (Oxazolopyrimidine) | mdpi.com |

| 2-Phenyl | 4-Methoxy | Detrimental to antiproliferative activity. | Anticancer (Oxazolopyrimidine) | mdpi.com |

Role of the 5-Propyl Group and its Structural Variations

The substituent at the C5-position of the pyrimidine ring is another critical determinant of biological activity. In the case of this compound, the 5-propyl group is expected to significantly influence its pharmacological profile.

Research on related heterocyclic structures has shown that the size of an alkyl group at this position can be finely tuned to optimize potency. In a study on pyrrolo[2,3-d]pyrimidine antifolates, it was demonstrated that the size of the alkyl group attached to the 5-position dictates the activity against enzymes like dihydrofolate reductase (DHFR). nih.gov Molecular modeling suggested that the 5-alkyl group could be extended to a propyl or isopropyl group, indicating that this position can accommodate such substitutions. nih.govnih.gov

In a different context, a study on pyrimidine derivatives as inhibitors of brassinosteroid biosynthesis also highlighted the importance of C5-substitutions for activity. nih.gov Furthermore, studies on 2,4,5-trisubstituted pyrimidines as SIRT5 inhibitors involved extensive modification at the C5 position, leading to potent inhibitors. nih.gov The introduction of a 5-hydroxymethyl group has also been shown to significantly enhance cytotoxicity in certain 2-phenylpyrimidine series. mdpi.com

The nature of the substituent at C5 can also direct selectivity. For instance, in a series of HDAC inhibitors, oxadiazolethiones with a propyl group on the pyrimidine ring were active against the HDAC4 isoform, whereas those with a methyl group were selective for HDAC8. This demonstrates how the length of the alkyl chain can switch selectivity between related enzyme isoforms.

| Scaffold | C5-Substituent | Observation | Biological Target | Citation |

| Pyrrolo[2,3-d]pyrimidine | Propyl/Isopropyl | Modeling suggests these groups can be accommodated. | Dihydrofolate Reductase | nih.gov |

| 2-Phenylpyrimidine | Hydroxymethyl | Significantly enhanced cytotoxicity. | Anticancer | mdpi.com |

| Pyrimidine | Propyl | Conferred activity against HDAC4 isoform. | HDAC4 | |

| Pyrimidine | Methyl | Conferred selectivity for HDAC8 isoform. | HDAC8 |

Effects of Pyrimidine Ring Substitutions and Fused Systems on Activity

Beyond the 2-phenyl and 5-propyl groups, other substitutions on the pyrimidine ring or annulation to form fused systems can dramatically alter biological activity. The pyrimidine ring itself offers multiple positions (C2, C4, C5, C6) for structural modification. mdpi.com

Substitutions at the C4 and C6 positions are common strategies in drug design. For example, in a series of Bruton's tyrosine kinase (BTK) inhibitors, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline (B41778) moiety of the pyrimidine core resulted in a compound with potent activity. nih.gov In another study, derivatives of 5-hydroxymethylpyrimidines with varying aliphatic amino groups at the C4-position were synthesized, showing that bulky substituents could lead to better anticancer properties. mdpi.com

Fusing the pyrimidine ring with other heterocyclic systems is a widely used strategy to create novel scaffolds with enhanced biological properties. juniperpublishers.com Pyrrolo[2,3-d]pyrimidines, for example, are known purine (B94841) isosteres investigated as inhibitors of enzymes like DHFR. nih.govnih.govnih.gov Thiazolo[5,4-d]pyrimidines and oxazolo[5,4-d]pyrimidines have also been explored as potent anticancer agents, with substitutions on the fused ring system further modulating activity. mdpi.com These fused systems can provide a rigid scaffold that orients substituents in a specific conformation for optimal interaction with a biological target.

| Scaffold Type | Modification | Observation | Citation |

| 2-Phenylpyrimidine | C4-Anilino substituent | Potent BTK inhibition. | nih.gov |

| 5-Hydroxymethylpyrimidine | Bulky C4-aliphatic amino groups | Improved anticancer properties. | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | Fused system | Potent DHFR inhibitors. | nih.govnih.gov |

| Oxazolo[5,4-d]pyrimidine | Fused system | Potent VEGFR2 and EGFR inhibitors. | mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For 2-phenylpyrimidine analogues, ligand-based pharmacophore models have been developed to guide the design of new, more potent inhibitors for various targets. researchgate.net

A typical pharmacophore model for this class of compounds might include features such as:

A hydrophobic center, often corresponding to the phenyl ring.

Hydrogen bond acceptors and/or donors, frequently involving the nitrogen atoms of the pyrimidine ring.

Aromatic ring features.

For instance, a ligand-based pharmacophore model developed for pyrimidine-based calcium channel blockers identified five key features: two hydrophobic centers, one hydrogen bond acceptor, one hydrogen bond acceptor/donor, and one hydrophobic center with acceptor/donor function. ekb.eg In the absence of a target's 3D structure, such models provide crucial insights into the required spatial and electronic properties for ligand binding. ekb.eg

These models are constructed by aligning a set of known active compounds and extracting their common chemical features. The resulting hypothesis can then be used to screen virtual libraries for new compounds that match the pharmacophore or to guide the modification of existing scaffolds to better fit the proposed model.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable in medicinal chemistry for estimating the activity of newly designed molecules before their synthesis, thereby saving time and resources.

For pyrimidine derivatives, various QSAR models have been developed to predict their activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and Janus kinase 3 (JAK3). nih.govwjarr.com These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be classified as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometric properties, surface areas, volumes.

Physicochemical: LogP (lipophilicity), electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govwjarr.com For example, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found a high correlation between the predicted and actual activities using both MLR and ANN models. wjarr.com Similarly, a QSAR model for pyrimidine-4,6-diamines as JAK3 inhibitors was successfully developed, identifying key descriptors like the presence of aromatic rings and partial surface areas. nih.gov

These models not only predict activity but also provide insights into which structural features are most influential, thereby guiding further drug design efforts.

Advanced Applications in Materials Science and Chemical Biology

Utilization in Liquid Crystal Compositions and Display Technologies

The 2-phenyl-5-alkylpyrimidine scaffold is a cornerstone in the formulation of modern liquid crystal displays (LCDs). These compounds are integral to commercial chiral smectic C (SmC*) mixtures used in high-speed electrooptic display devices that rely on ferroelectric effects. The popularity of 5-n-alkyl-2-[4-(n-alkoxy)phenyl]pyrimidines stems from their favorable physical properties, including relatively low melting points, broad enantiotropic smectic C mesophase ranges, and low viscosity, all of which are crucial for the performance of display technologies.

Compounds like 2-(4-Ethylphenyl)-5-propylpyrimidine are key components in liquid crystal compositions that exhibit a positive dielectric anisotropy in the nematic phase. This property is essential for the operation of twisted nematic (TN) mode displays, a ubiquitous technology in consumer electronics. In such displays, the liquid crystal molecules align themselves with an applied electric field, altering the polarization of light and enabling the creation of images. For optimal performance in multiplexed displays, which require sharp threshold characteristics for applied voltage, specific compositions are necessary. Patented formulations often include a significant percentage of a 2-(4-alkoxyphenyl)-5-alkylpyrimidine compound to achieve the desired electro-optical characteristics.

Molecular dynamics simulations on related phenyl-pyrimidine mesogens, such as 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, have provided deep insights into the structure-property relationships that govern their liquid crystalline behavior. nih.gov These studies highlight the critical role of the aromatic phenyl-pyrimidine core in defining the mesophase characteristics. The simulations have shown that accurately modeling the electrostatic interactions of the core is essential for reproducing the experimentally observed liquid crystal phases. nih.gov This fundamental understanding aids in the design of new liquid crystal materials with tailored properties for advanced display applications.

The general class of calamitic liquid crystals, to which this compound belongs, is defined by its rod-like molecular shape. These molecules can self-assemble into various ordered yet fluid phases, known as mesophases, such as the nematic and smectic phases, in response to temperature changes. The ability to form these mesophases is what allows these compounds to exhibit unique functions like optical anisotropy and ferroelectricity, which are harnessed in display technologies.

Below is an interactive data table summarizing the key properties and roles of phenyl-pyrimidine derivatives in liquid crystal applications.

| Property/Application | Description | Relevance of 2-phenyl-5-alkylpyrimidines |

| Mesophase Behavior | The ability to form liquid crystal phases (e.g., nematic, smectic) over a specific temperature range. | These compounds exhibit stable nematic and smectic C phases, which are crucial for display operation. |

| Dielectric Anisotropy | The difference in dielectric permittivity parallel and perpendicular to the molecular director. | Positive dielectric anisotropy is required for the switching mechanism in twisted nematic (TN) displays. |

| Viscosity | A measure of a fluid's resistance to flow. | Low viscosity is essential for fast switching times in high-performance displays. |

| Ferroelectricity | The property of certain materials that have a spontaneous electric polarization that can be reversed by an external electric field. | Chiral smectic C* phases of these materials are ferroelectric, enabling very fast electro-optic switching. |

| Electro-optic Effect | The change in the optical properties of a material in response to an electric field. | This effect is the fundamental principle behind the operation of liquid crystal displays. |

Role as Chemical Probes for Elucidating Biological Processes

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry and chemical biology, frequently incorporated into molecules designed to interact with biological systems. Pyrimidine derivatives are being actively investigated as fluorescent probes for monitoring cellular processes. For instance, certain 2,4,5-triaminopyrimidine derivatives have been developed as blue fluorescent probes for cell viability monitoring. dntb.gov.ua These probes can differentiate between live and dead cells by selectively accumulating in dead cells and interacting with double-stranded DNA, leading to a detectable fluorescent signal. dntb.gov.ua This demonstrates the potential of the pyrimidine structure to serve as a basis for developing new tools for biological imaging.

Furthermore, pyrimidine-based structures have been integrated into more complex fluorescent probes, such as those combined with BODIPY (boron-dipyrromethene) dyes. nih.gov These hybrid molecules can act as bifunctional probes, combining the imaging capabilities of the fluorescent dye with the biological activity of the pyrimidine moiety. nih.gov Such probes have been used for in vivo visualization of cancer cells, demonstrating high biocompatibility and photostability. dntb.gov.uanih.gov

The development of fluorescent sensors for detecting specific ions is another area where pyrimidine derivatives have shown promise. A pyrazolopyrimidine-based fluorescent probe has been synthesized for the detection of Cu²⁺ and Ni²⁺ ions in living cells. researchgate.net This sensor exhibits high selectivity and sensitivity, with its fluorescence being quenched in the presence of these specific metal ions. The ability to design such specific molecular sensors highlights the versatility of the pyrimidine scaffold for creating tools to study intricate biological processes.

While direct studies on this compound as a chemical probe are not widely reported, its structural features suggest potential in this area. The phenyl-pyrimidine core could be functionalized with appropriate reporter groups to create novel probes for various biological targets and processes. The lipophilic ethyl and propyl groups could also influence its cellular uptake and localization, which is a critical aspect of probe design.

Integration into Advanced Functional Materials (e.g., Nanomaterials, Sensors)

The electron-accepting nature of the pyrimidine ring makes it a valuable component in the design of advanced functional materials for organic electronics. nih.gov Pyrimidine derivatives are utilized in a range of devices, including organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.gov The C=N double bond in the pyrimidine ring contributes to its strong electron-accepting properties, which can be harnessed to create materials with specific electronic characteristics. nih.gov For example, pyrimidine-containing compounds have been used as fluorescent emitters, bipolar host materials, and components of electron transport layers in OLEDs. nih.gov